molecular formula C23H18ClN3O6 B11540361 3-[(E)-{2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

3-[(E)-{2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate

Cat. No.: B11540361
M. Wt: 467.9 g/mol
InChI Key: BGOHWGFOLSNCGZ-DHRITJCHSA-N
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Description

3-[(E)-{2-[(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate: is a complex organic compound with the following chemical formula:

C22H16N4O8\text{C}_{22}\text{H}_{16}\text{N}_4\text{O}_8C22​H16​N4​O8​

. It belongs to the class of benzoate derivatives and features a hydrazine moiety.

Preparation Methods

The synthetic route for this compound involves the reaction of a substituted hydrazine with a 2-chlorobenzoic acid derivative. The specific reaction conditions and industrial production methods may vary, but the key steps include:

  • Hydrazine Derivative Formation: : The hydrazine moiety is formed by reacting an appropriate hydrazine compound (such as hydrazine hydrate) with a substituted acyl chloride or anhydride. This step introduces the hydrazine functionality.

  • Condensation Reaction: : The hydrazine derivative is then reacted with a 2-chlorobenzoic acid derivative (containing the nitrophenoxy group). The condensation reaction leads to the formation of the target compound.

Chemical Reactions Analysis

Scientific Research Applications

This compound has diverse applications:

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.

    Materials Science: It may serve as a building block for designing functional materials.

    Agrochemicals: The compound’s properties could be relevant for crop protection.

Mechanism of Action

The exact mechanism of action remains an area of active research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers would compare this compound with related benzoate derivatives, considering factors like substituents, reactivity, and biological effects.

Properties

Molecular Formula

C23H18ClN3O6

Molecular Weight

467.9 g/mol

IUPAC Name

[3-[(E)-[[2-(4-methyl-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C23H18ClN3O6/c1-15-9-10-21(20(11-15)27(30)31)32-14-22(28)26-25-13-16-5-4-6-17(12-16)33-23(29)18-7-2-3-8-19(18)24/h2-13H,14H2,1H3,(H,26,28)/b25-13+

InChI Key

BGOHWGFOLSNCGZ-DHRITJCHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=CC=C3Cl)[N+](=O)[O-]

Origin of Product

United States

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